molecular formula C15H11BrN2S B12632219 5-Bromomethyl-4-phenyl-2-(3-pyridyl)thiazole

5-Bromomethyl-4-phenyl-2-(3-pyridyl)thiazole

Cat. No.: B12632219
M. Wt: 331.2 g/mol
InChI Key: KWXKLVGDJHMAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromomethyl-4-phenyl-2-(3-pyridyl)thiazole is a heterocyclic compound that features a thiazole ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromomethyl-4-phenyl-2-(3-pyridyl)thiazole typically involves the bromination of a precursor thiazole compound. One common method involves the reaction of 4-phenyl-2-(3-pyridyl)thiazole with bromine in the presence of a suitable solvent like acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromomethyl-4-phenyl-2-(3-pyridyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, sulfoxides, sulfones, and reduced thiazole compounds .

Mechanism of Action

The mechanism of action of 5-Bromomethyl-4-phenyl-2-(3-pyridyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromomethyl-4-phenyl-2-(3-pyridyl)thiazole is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C15H11BrN2S

Molecular Weight

331.2 g/mol

IUPAC Name

5-(bromomethyl)-4-phenyl-2-pyridin-3-yl-1,3-thiazole

InChI

InChI=1S/C15H11BrN2S/c16-9-13-14(11-5-2-1-3-6-11)18-15(19-13)12-7-4-8-17-10-12/h1-8,10H,9H2

InChI Key

KWXKLVGDJHMAJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CN=CC=C3)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.